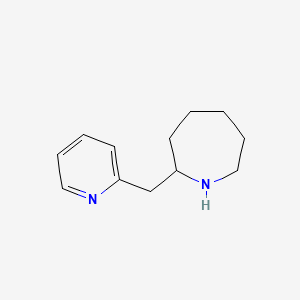

2-(Pyridin-2-ylmethyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMACVRBAKZRSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398253 | |

| Record name | 2-(pyridin-2-ylmethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527674-23-3 | |

| Record name | 2-(pyridin-2-ylmethyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyridin 2 Ylmethyl Azepane and Analogous Azepane Derivatives

Strategies for Azepane Ring Construction

The formation of the azepane skeleton can be achieved through various synthetic routes, primarily categorized into ring-closing reactions, ring-expansion methodologies, and nitrene insertion reactions.

Ring-Closing Reactions for Azepane Formation

Ring-closing reactions of acyclic precursors are a direct approach to the azepane core. Among these, ring-closing metathesis (RCM) has emerged as a powerful tool. For instance, the synthesis of pyrrole-, pyridine-, or azepine-appended (het)aryl aminoamides has been developed utilizing an N-allylation/homoallylation-RCM strategy. This method involves the microwave-assisted synthesis of di-, tri-, and tetra-allyl/homoallylated RCM substrates, which then undergo cyclization to form the desired heterocyclic rings, including azepanes. researchgate.net

Another significant ring-closing strategy is intramolecular reductive amination. This method has been employed for the synthesis of polyhydroxylated azepane iminosugars. The key step involves the intramolecular reductive amination of an appropriate precursor, which forms the C–N bond and closes the seven-membered ring with regio- and stereocontrol. nih.gov For example, a pentahydroxylated azepane was synthesized through the nitrogen nucleophilic ring opening of a cyclic sulfate (B86663) derived from D-glucose, followed by a final cyclization via reductive amination. nih.gov

Ring-Expansion Methodologies from Smaller Ring Systems

Ring expansion of more readily available five- or six-membered rings is a widely employed and effective strategy for constructing the azepane framework.

The expansion of a piperidine (B6355638) ring to an azepane ring can be achieved through various mechanisms. One notable method involves a palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines. This process is driven by the electronic properties of the substrate and proceeds with a high degree of enantioretention under mild conditions. The reaction is believed to proceed through a palladium-promoted allylic amine rearrangement, leading to the formation of the thermodynamically more stable azepane ring. nih.govscilit.com

Another mechanistic pathway for ring expansion involves radical processes. For instance, a proton-coupled electron transfer (PCET) activation of an allylic alcohol on a piperidine ring can generate an alkoxy radical. This intermediate can undergo C-C bond cleavage to form an enone and a tethered alkyl radical. The subsequent recombination of the alkyl radical with the enone results in a ring-expanded azepane ketone. The regioselectivity of this C-C bond formation can be controlled by substituents on the olefin. nih.gov

The Beckmann rearrangement of cyclohexanone (B45756) oximes is a classic and efficient method for the synthesis of ε-caprolactam, a direct precursor to azepane. The reaction is typically acid-catalyzed and involves the migration of the alkyl group anti to the oxime's hydroxyl group, leading to the formation of a nitrilium ion intermediate that is then hydrolyzed to the lactam. whiterose.ac.ukorgsyn.org Organoaluminum-promoted Beckmann rearrangements have also been developed, allowing for a one-step ring expansion and alkylation of cyclic ketoximes to yield α-alkylated cyclic secondary amines. orgsyn.org

The Schmidt reaction provides another route to azepanones from cyclohexanones. This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid. The reaction proceeds through the formation of an azidohydrin intermediate, which then undergoes rearrangement with the expulsion of nitrogen gas to yield the corresponding lactam. mdpi.comrsc.org Asymmetric versions of the Schmidt reaction have been developed using chiral hydroxyalkyl azides, allowing for stereocontrolled ring expansions of symmetrical cyclohexanones. nih.gov

| Ring Expansion Method | Starting Material | Key Intermediate(s) | Product | Ref. |

| Palladium-Catalyzed Rearrangement | 2-Vinyl Piperidine | Palladium-Allyl Complex | Azepane Derivative | nih.govscilit.com |

| PCET-Mediated Radical Rearrangement | Piperidine-based Allylic Alcohol | Alkoxy Radical, Alkyl Radical, Enone | Azepane Ketone | nih.gov |

| Beckmann Rearrangement | Cyclohexanone Oxime | Nitrilium Ion | ε-Caprolactam (Azepan-2-one) | whiterose.ac.ukorgsyn.org |

| Schmidt Reaction | Cyclohexanone | Azidohydrin, Iminodiazonium Ion | ε-Caprolactam (Azepan-2-one) | mdpi.comrsc.org |

Nitrene Insertion Reactions for Azepine Precursors

Nitrene insertion into aromatic rings offers a powerful method for the synthesis of azepine precursors, which can then be reduced to azepanes. A notable advancement in this area is the use of nitroarenes as nitrene precursors. Through a photochemical dearomative ring expansion, the nitro group is converted into a singlet nitrene, which is mediated by blue light at room temperature. This transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system, which can subsequently be hydrogenated to the corresponding azepane. This method allows for the direct translation of the substitution pattern of the starting nitroarene to the final polysubstituted azepane. nih.gov

Functionalization Approaches for the Azepane Ring

Once the azepane core is constructed, the introduction of the desired substituents is the next critical step. For the synthesis of 2-(Pyridin-2-ylmethyl)azepane, this involves the formation of a bond between the C2 position of the azepane ring and the methylene (B1212753) carbon of the pyridin-2-ylmethyl group.

Introduction of Pyridine (B92270) Moiety and Alkyl Linkage

A straightforward and common method for the introduction of the pyridin-2-ylmethyl group is through nucleophilic substitution. This typically involves the reaction of azepane with a reactive pyridine derivative such as 2-(chloromethyl)pyridine (B1213738) or 2-picolyl chloride. The nitrogen atom of the azepane acts as a nucleophile, displacing the chloride to form the desired C-N bond. This alkylation is often carried out under basic conditions to deprotonate the azepane nitrogen, enhancing its nucleophilicity. For instance, the alkylation of azepane with 2-(chloromethyl)pyridine can be performed in the presence of a base like potassium carbonate. nih.govvulcanchem.com

Reductive amination is another powerful strategy. This involves the reaction of a suitable azepane precursor, such as a 2-oxoazepane (ε-caprolactam), with pyridine-2-carbaldehyde. The initial condensation forms an enamine or iminium ion intermediate, which is then reduced in situ to yield the final this compound. This method has been successfully employed in the synthesis of various heterocyclic ligands for MRI contrast agents, including those with pyridine moieties. csic.es

Furthermore, cross-coupling reactions provide a versatile route for C-C bond formation. Palladium-catalyzed cross-coupling reactions of α-halo eneformamides derived from caprolactam can be used to introduce various substituents at the 2-position of the azepene ring, which can then be reduced to the corresponding azepane. acs.org

| Functionalization Method | Azepane Precursor | Pyridine Reagent | Key Conditions | Product | Ref. |

| Nucleophilic Substitution (Alkylation) | Azepane | 2-(Chloromethyl)pyridine | Base (e.g., K₂CO₃) | This compound | nih.govvulcanchem.com |

| Reductive Amination | ε-Caprolactam | Pyridine-2-carbaldehyde | Reducing Agent (e.g., NaBH₃CN) | This compound | csic.es |

| Palladium-Catalyzed Cross-Coupling | α-Halo Eneformamide of Caprolactam | Pyridinylboronic Acid (Suzuki) or Pyridinylacetylene (Sonogashira) | Pd Catalyst, Base | 2-(Pyridin-2-yl)-azepene derivative | acs.org |

Transition Metal-Catalyzed Syntheses of Azepane Derivatives

Transition metal catalysis offers powerful and versatile tools for the construction of complex molecular architectures, including the seven-membered azepane ring system. Catalysts based on copper, palladium, iridium, and rhodium have been instrumental in developing novel cyclization, cross-coupling, and hydrogenation strategies.

Copper-Catalyzed Transformations

Copper catalysis has emerged as a cost-effective and efficient method for synthesizing azepane derivatives through various reaction pathways, including C-H functionalization and cycloaddition reactions.

A notable advancement is the copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes. nih.govresearchgate.netacs.org This method enables the selective functionalization of distal unactivated C(sp³)–H bonds, leading to structurally diverse azepanes containing alkene or alkyne functionalities. nih.govacs.org The reaction proceeds via a proposed radical mechanism involving a 1,5-hydrogen atom transfer of N-radicals, followed by the coupling of alkyl radicals with the diene/enyne and subsequent C–N bond formation to construct the azepane ring. researchgate.netacs.org This strategy tolerates a wide range of functional groups and can be applied to the late-stage modification of complex molecules. acs.org

Another significant copper-catalyzed approach is the tandem amination/cyclization of functionalized allenynes with primary and secondary amines. mdpi.com This process yields trifluoromethyl-substituted azepine-2-carboxylates and their phosphorus analogues. mdpi.com The optimal conditions for this transformation involve heating the allenyne and amine with a copper(I) catalyst in dioxane. mdpi.com Furthermore, copper-catalyzed intramolecular cyclization of (E/Z)-1,3-dienes has been developed for the regioselective and diastereoselective synthesis of borylated 1-benzo[b]azepines. acs.org This reaction involves the borylcupration of the diene, followed by the capture of the resulting allylcopper species with an imine to form the seven-membered ring as a single diastereomer. acs.org

Table 1: Examples of Copper-Catalyzed Azepane Synthesis

| Starting Materials | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-fluorosulfonamides and 1,3-dienes/enynes | Copper(I) complex | Alkene/alkyne-containing azepanes | Moderate to good | researchgate.netacs.org |

| Functionalized allenynes and amines | Copper(I) complex | CF₃-containing azepine-2-carboxylates | Moderate to good (up to 65%) | mdpi.com |

| (E/Z)-dienyl arenes with ortho-imine moiety | Copper(I) complex | Borylated 2,3-cis-substituted 1-benzo[b]azepines | Good | acs.org |

| 4-indolylcarbinols and aziridines | Copper(I) catalyst | Azepinoindoles | Not specified | researchgate.net |

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming azepane rings is extensive. researchgate.netnih.govnobelprize.org These methods include intramolecular C-N cross-coupling, cyclizations, and ring-expansion reactions.

A direct approach involves the palladium-mediated cross-coupling of α-halo eneformamides with nucleophiles under mild conditions to create functionalized azepanes. researchgate.net A powerful strategy for constructing fused azepine systems is the palladium-catalyzed double N-arylation reaction, which forms the seven-membered ring in a single step from appropriate stilbene (B7821643) precursors. thieme-connect.com The choice of phosphine (B1218219) ligand, such as DavePhos, is critical for the success of this transformation. thieme-connect.com

Asymmetric [4+3] cyclization represents another sophisticated application of palladium catalysis. The reaction between trimethylenemethane (TMM) donors and benzofuran-derived azadienes, catalyzed by a palladium complex, yields chiral benzofuro[3,2-b]azepine frameworks with high yields and excellent stereoselectivities. nih.gov This method provides an alternative pathway to chiral azepines through a transition-metal-catalyzed cycloaddition. nih.gov Additionally, palladium catalysts can facilitate the ring expansion of piperidines and piperidones that bear a spirocyclopropane ring, affording a variety of functionalized caprolactams and azepanes in good to excellent yields. acs.org Mechanistic studies suggest this reaction proceeds through an oxidative addition of the cyclopropane's distal C-C bond to the palladium(0) catalyst. acs.org

Table 2: Selected Palladium-Catalyzed Reactions for Azepane Synthesis

| Reaction Type | Catalyst System | Substrates | Product | Yield / Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Double Amination-Cyclization | Pd(OAc)₂ / DavePhos | Stilbene derivatives | 5H-pyridobenzazepine | ~50% | thieme-connect.com |

| Asymmetric [4+3] Cyclization | Palladium catalyst | Trimethylenemethane donors, benzofuran-derived azadienes | Chiral benzofuro[3,2-b]azepine | Up to 98% yield, >20:1 dr, >99% ee | nih.gov |

| Ring Expansion | Palladium(0) complex | Spirocyclopropane-bearing piperidines | Functionalized azepanes | Good to excellent | acs.org |

| C-N Cross-Coupling | L7-based Pd catalyst | Azepane, Aryl bromide | N-arylated azepane | 22% | acs.org |

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-catalyzed reactions, particularly asymmetric hydrogenation, provide a highly effective route to enantiomerically enriched azepane derivatives and other nitrogen-containing heterocycles. ajchem-b.comnih.govdiva-portal.org These methods are valued for their high efficiency and enantioselectivity, often under mild conditions. ajchem-b.com

The asymmetric transfer hydrogenation of dibenzo-fused azepines, such as dibenzo[b,f] researchgate.netCurrent time information in Bangalore, IN.thiazepines and 11H-dibenzo[b,e]azepines, has been successfully achieved using chiral iridium diamine catalysts with formic acid/triethylamine as the hydrogen source. bohrium.com This process yields chiral dihydrodibenzo-fused azepines with high yields (82-94%) and excellent enantioselectivities (82-99% ee). bohrium.com The enantiocontrol is fine-tuned by the careful selection of the catalyst and additives. bohrium.com For instance, the asymmetric hydrogenation of substituted dibenzo[b,f] researchgate.netCurrent time information in Bangalore, IN.thiazepines using an [Ir(COD)Cl]₂/(R)-SynPhos complex in the presence of iodine affords the products with up to 96% ee. researchgate.net

Another powerful strategy combines iridium-catalyzed asymmetric allylic amination with a subsequent ring-closing metathesis (RCM) reaction. rsc.org The amination of allylic carbonates with 2-allylanilines, catalyzed by an iridium complex with a phosphoramidite (B1245037) ligand, produces the key intermediates in up to 99% yield and 99% ee. rsc.org These intermediates, after protection, undergo RCM to furnish enantioenriched 2,5-dihydrobenzo[b]azepine derivatives. rsc.org

Table 3: Iridium-Catalyzed Enantioselective Synthesis of Azepane Derivatives

| Reaction Type | Catalyst System | Substrates | Product | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral iridium diamine catalyst | Dibenzo-fused azepines | Chiral dihydrodibenzo-fused azepines | 82-94% yield, 82-99% ee | bohrium.com |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (R)-SynPhos / I₂ | Substituted dibenzo[b,f] researchgate.netCurrent time information in Bangalore, IN.thiazepines | Chiral dihydrodibenzo[b,f] researchgate.netCurrent time information in Bangalore, IN.thiazepines | Up to 96% ee | researchgate.net |

| Asymmetric Allylic Amination / RCM | [Ir(dbcot)Cl]₂ / Phosphoramidite ligand | Allylic carbonates, 2-allylanilines | Enantioenriched 2,5-dihydrobenzo[b]azepines | Up to 99% yield, 99% ee (for amination step) | rsc.org |

Rhodium-Catalyzed Reactions

Rhodium catalysts are versatile tools for constructing azepine skeletons through diverse transformations such as hydroformylation, cycloadditions, and C-H activation. bohrium.comresearchgate.netthieme-connect.com

Rhodium-catalyzed hydroformylation of bisolefinic amines is a classic method for producing azepane derivatives. acs.orgnih.gov This reaction can be part of a tandem sequence where an initial hydroformylation is followed by an intramolecular cyclization to build fused azapolycycles. nih.gov The regioselectivity of the hydroformylation is a key factor and can be controlled by the choice of ligands. researchgate.net

More recent developments include the rhodium(II)-catalyzed intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with pyrrole (B145914) and indole (B1671886) rings. nih.gov This reaction proceeds through a rhodium(II) azavinyl carbene intermediate, which initiates an intramolecular C-H functionalization to construct N-bridgehead azepine skeletons in moderate to good yields. nih.gov Another innovative approach is the rhodium-catalyzed intramolecular formal hetero-[5+2] cycloaddition of vinyl aziridines and alkynes. nih.gov This highly efficient method allows for the complete transfer of chirality from the starting material to the fused 2,5-dihydroazepine product, representing an atom-economic and enantiospecific protocol. nih.gov Additionally, rhodium catalysts can direct the carbonylative C-C bond activation of aminocyclopropanes to produce azepines, including non-benzo-fused derivatives from N-vinyl aminocyclopropanes. thieme-connect.com

Table 4: Overview of Rhodium-Catalyzed Azepane Syntheses

| Reaction Type | Catalyst | Key Intermediate/Process | Product | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Annulation | Rhodium(II) complex | Rhodium(II) azavinyl carbene | N-bridgehead azepine skeletons | Moderate to good | nih.gov |

| Formal Hetero-[5+2] Cycloaddition | Rhodium(I) complex | Intramolecular reaction of vinyl aziridines and alkynes | Fused 2,5-dihydroazepines | Not specified (enantiospecific) | nih.gov |

| Carbonylative C-C Activation | [Rh(cod)₂]OTf / P(4-CF₃C₆H₄)₃ | C-C bond activation of aminocyclopropanes | Benzo-fused azepinones | 40-82% | thieme-connect.com |

| C-H Activation / Amidation | [Cp*RhCl₂]₂ | Tandem C-H activation/cyclization | Azepino[3,2,1-hi]indoles | Good to excellent | bohrium.com |

Organocatalytic and Enzymatic Approaches to Azepane Synthesis

While transition metals dominate the field, organocatalysis has surfaced as a powerful, metal-free alternative for the enantioselective synthesis of azepanes. These methods often employ small organic molecules as catalysts, promoting reactions under mild conditions.

Organocatalytic Enantioselective Methods

Organocatalysis provides a unique platform for the asymmetric construction of azepane rings, often through elegant cascade or domino reactions.

A "temporary-bridge strategy" has been developed for the enantioselective organocatalyzed domino synthesis of azepane moieties. rsc.orgrsc.org This approach involves an annulation of α-ketoamides with enals, where three chemical bonds and up to four stereogenic centers are created with high stereoselectivity. rsc.org The resulting oxygen-bridged bicyclic azepanes can be selectively converted into various optically active azepane derivatives. rsc.orgrsc.org This was the first reported organocatalyzed method to access the azepane series in optically active forms. rsc.org

Another strategy involves an intramolecular electrophilic aromatic substitution mediated by a vinylidene ortho-quinone methide (VQM), which is generated in situ. nih.gov This organocatalytic method allows for the enantioselective construction of fused azepines bearing four types of stereogenic elements, achieving excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee). nih.gov Additionally, proline-catalyzed reactions, such as the asymmetric α-amination of aldehydes via hydrazination, serve as a key step in the diastereoselective synthesis of polyhydroxy azepanes from sugar-derived starting materials. rsc.org This method leverages the existing stereocenters in sugars like D-ribose and introduces the nitrogen atom asymmetrically to build the azepane core. rsc.org

Table 5: Organocatalytic Methods for Enantioselective Azepane Synthesis

| Strategy | Organocatalyst | Substrates | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Temporary-Bridge Strategy | Not specified (organocatalyst) | α-ketoamides, 1,3-bis-electrophilic enals | Oxygen-bridged bicyclic azepanes | High stereoselectivity, up to 94% ee | rsc.orgrsc.org |

| VQM-mediated Substitution | Not specified (organocatalyst) | Not specified | Fused azepines with multiple stereogenic elements | >20:1 dr, up to 97% ee | nih.gov |

| Asymmetric Hydrazination | L- and D-proline | Aldehyde derivative of D-ribose | Polyhydroxy azepanes | Good yield, high diastereoselectivity | rsc.org |

Enzyme-Catalyzed Synthesis of Chiral Azepanes

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of biocatalytic methods for synthesizing chiral amines and heterocycles. Enzymes offer high stereoselectivity under mild reaction conditions, providing an efficient route to chiral azepane derivatives. researchgate.netnih.gov

A prominent chemoenzymatic strategy involves the use of imine reductases (IREDs) and amine oxidases for the asymmetric synthesis of 2-aryl azepanes. bohrium.comacs.org This process begins with the biocatalytic reduction of unstable 7-membered cyclic imines. bohrium.com Researchers have successfully employed a panel of novel IREDs to achieve excellent enantioselectivity, producing both (R)- and (S)-enantiomers of 2-aryl azepanes with high conversions. bohrium.com For instance, imine reductase IR-22 was used to convert a cyclic imine into the corresponding (R)-azepane, while other engineered IREDs yielded the (S)-enantiomer. bohrium.com Kinetic resolution of racemic amines using enantioselective amine oxidases is another effective biocatalytic method. bohrium.comnih.gov

Another innovative approach combines photocatalysis with enzymatic catalysis in a one-pot synthesis. researchgate.netacs.org This photoenzymatic route enables the synthesis of N-Boc-4-amino/hydroxy-azepane with high conversions (up to 90%) and exceptional enantiomeric excess (>99%). nih.govacs.org The process involves a photochemical oxyfunctionalization at distal C-H positions, followed by a stereoselective enzymatic transamination or carbonyl reduction step. researchgate.netacs.org This method is valued for its operational simplicity and use of readily available starting materials. researchgate.net

Table 1: Enzyme-Catalyzed Synthesis of Chiral Azepane Derivatives

| Enzyme Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Imine Reductase (IRED) | 7-Membered Cyclic Imine | (R)- or (S)-2-Aryl Azepane | High conversion, excellent enantioselectivity (>99:1 er). bohrium.com | bohrium.com, acs.org |

| Amine Oxidase | Racemic 2-Aryl Azepane | Enantioenriched 2-Aryl Azepane | Deracemization through kinetic resolution. bohrium.com | bohrium.com, nih.gov |

Organolithium Chemistry in Azepane Synthesis

Organolithium chemistry provides powerful tools for the functionalization of saturated N-heterocycles. whiterose.ac.uk The direct α-lithiation and subsequent substitution of N-Boc protected azepanes is a key method for introducing substituents at the C2-position. whiterose.ac.ukacs.org However, this direct approach can be low-yielding for azepanes compared to smaller ring systems like piperidines. acs.org

A significant advancement combines biocatalysis with organolithium-mediated rearrangements to produce previously inaccessible enantioenriched 2,2-disubstituted azepanes. bohrium.comacs.org In this chemoenzymatic strategy, an enantioenriched 2-aryl azepane, synthesized via enzymatic reduction, is first converted to its corresponding N'-aryl urea (B33335). bohrium.comnih.gov Treatment of this urea derivative with a strong base, such as lithium diisopropylamide (LDA), generates a configurationally stable benzylic organolithium intermediate. acs.org This intermediate then undergoes a stereospecific N- to C-aryl migration, transferring the aryl substituent to the 2-position of the azepane ring with high stereospecificity, yielding enantiopure 2,2-disubstituted products. bohrium.comacs.org This rearrangement has been optimized using a specific solvent mixture of Et₂O and DMPU. acs.org

Research has also detailed the optimization of n-BuLi mediated lithiation-substitution of N-Boc-2-phenylazepane. whiterose.ac.uk This allows for the synthesis of a variety of novel α-substituted and ortho-substituted products in good to excellent yields. whiterose.ac.uk

Multi-Component Reactions for Azepane Derivative Synthesis

Several MCR strategies have been developed for the synthesis of azepine-containing heterocycles. One such approach is the acid-catalyzed pseudo three-component reaction for synthesizing coumarin-annulated azepines. rsc.org This method involves the sequential condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone (B1666503) in the presence of p-toluenesulfonic acid (p-TsOH) to afford the fused azepine derivatives in moderate to good yields. rsc.org

Another example involves an MCR between 3-methylindole, formaldehyde, and an amine hydrochloride salt, which constructs indole-fused oxadiazepine derivatives, a seven-membered heterocyclic system. rsc.org While not forming a simple azepane, this demonstrates the power of MCRs in accessing complex, fused seven-membered ring structures. rsc.org The development of MCRs provides access to a diverse library of azepine derivatives that can be further modified for drug discovery programs. rsc.org

Novel Synthetic Pathways to Substituted Azepanes

Beyond the established methods, several novel synthetic pathways have emerged for accessing functionalized azepanes. A recently developed photochemical strategy allows for the conversion of nitroarenes into polysubstituted azepanes through a dearomative ring expansion. researchgate.net The process involves a photochemical N-insertion from the nitro group, which expands the aromatic ring to a 3H-azepine intermediate. A subsequent hydrogenolysis step reduces the intermediate to the saturated azepane ring. This two-step method has been used to create azepane analogues of known piperidine-containing drugs. researchgate.net

Palladium-mediated cross-coupling reactions offer another modern approach to functionalized azepanes. acs.org This strategy utilizes α-halo eneformamides derived from caprolactam. These intermediates can undergo Heck, Sonogashira, and Suzuki coupling reactions to introduce alkenyl, alkynyl, and aryl groups at the 2-position of the azepene ring. acs.org The resulting 2-substituted azepenes can then be hydrogenated to yield the corresponding saturated 2-substituted azepanes, providing an effective, high-yielding, three-step sequence to this class of compounds from readily available lactams. acs.org

Furthermore, regio- and diastereoselective hydroxylation has been employed to synthesize substituted oxo-azepines, which are valuable epitopes in medicinal chemistry due to the unique spatial arrangement of oxygen substituents on the flexible seven-membered ring. mdpi.com

Table 2: Novel Synthetic Pathways to Substituted Azepanes

| Method | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Dearomative Ring Expansion | Nitroarene | Polysubstituted Azepane | Photochemical N-insertion followed by hydrogenolysis. researchgate.net | researchgate.net |

| Pd-Mediated Cross-Coupling | α-Halo Eneformamide | 2-Substituted Azepane | Heck, Sonogashira, or Suzuki coupling followed by hydrogenation. acs.org | acs.org |

Spectroscopic and Advanced Analytical Characterization of 2 Pyridin 2 Ylmethyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and spatial arrangement of atoms within 2-(Pyridin-2-ylmethyl)azepane can be determined.

Proton NMR (¹H-NMR) is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H-NMR spectrum displays a series of signals corresponding to the distinct protons of the pyridine (B92270) and azepane rings, as well as the methylene (B1212753) bridge connecting them.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum, with characteristic chemical shifts and splitting patterns. The protons of the azepane ring and the methylene bridge resonate in the aliphatic region, with their chemical shifts influenced by their proximity to the nitrogen atom and the pyridine ring.

¹H-NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.52 | d | 4.8 |

| Pyridine H-4 | 7.63 | td | 7.7, 1.8 |

| Pyridine H-3 | 7.18 | d | 7.8 |

| Pyridine H-5 | 7.13 | ddd | 7.5, 4.8, 0.9 |

| Azepane CH | 3.25-3.15 | m | |

| Methylene CH₂ | 3.10-2.95 | m | |

| Azepane CH₂ | 2.70-2.60 | m | |

| Azepane CH₂ | 1.90-1.40 | m |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

The carbon atoms of the pyridine ring resonate at higher chemical shifts (downfield) compared to the aliphatic carbon atoms of the azepane ring and the methylene bridge. The chemical shifts provide valuable insights into the electronic environment of each carbon atom.

¹³C-NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Pyridine C-2 | 161.8 |

| Pyridine C-6 | 149.2 |

| Pyridine C-4 | 136.5 |

| Pyridine C-3 | 123.7 |

| Pyridine C-5 | 121.1 |

| Azepane C-2 | 61.5 |

| Methylene C | 45.8 |

| Azepane C-7 | 42.1 |

| Azepane C-3 | 36.4 |

| Azepane C-5 | 30.2 |

| Azepane C-4 | 27.8 |

| Azepane C-6 | 26.9 |

Note: The data presented is a representative example and may vary slightly depending on the solvent and experimental conditions.

To further confirm the structure of this compound, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These two-dimensional NMR experiments help to establish correlations between protons and carbons, providing unambiguous evidence for the connectivity of the atoms within the molecule.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion allows for the confirmation of the molecular weight of the compound. For this compound, the expected m/z value for the [M+H]⁺ ion would be approximately 191.28.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed molecular formula (C₁₂H₁₈N₂), the identity of this compound can be unequivocally confirmed.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules like this compound by analyzing their fragmentation patterns. In this technique, the protonated molecule is isolated and then subjected to collision-induced dissociation to generate a series of fragment ions. The resulting spectrum provides a fingerprint of the molecule's structure.

For this compound, the fragmentation process is expected to be initiated by cleavage of the bonds adjacent to the nitrogen atoms, which are typically the most labile sites. libretexts.org The molecular ion peak for an amine will characteristically be an odd number. libretexts.org Common fragmentation pathways would likely involve:

Cleavage of the C-C bond between the pyridine ring and the methylene bridge: This would result in the formation of a pyridin-2-ylmethyl cation or a related fragment.

Ring-opening of the azepane moiety: The seven-membered azepane ring can undergo fragmentation through various ring-opening mechanisms, leading to the loss of smaller alkyl chains.

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen in the azepane ring is a dominant fragmentation pathway for aliphatic amines. libretexts.org

The precise fragmentation pattern can be influenced by the ionization method used (e.g., electrospray ionization) and the collision energy. Analysis of these characteristic fragments allows for the unambiguous identification of the this compound structure. In related azepane-containing compounds, cleavage of the C-N bond connecting the azepane ring to a methylene bridge has been observed as a consistent fragmentation pathway.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, provide valuable information about the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent parts: the pyridine ring and the azepane ring. specificpolymers.com The number of vibrational modes for a non-linear molecule can be calculated using the formula 3N-6, where N is the number of atoms. libretexts.org

Key expected vibrational frequencies include:

C-H stretching vibrations: The aromatic C-H stretching vibrations of the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the azepane ring are expected in the 2800-3000 cm⁻¹ range.

C=N and C=C stretching vibrations: The pyridine ring exhibits characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. elixirpublishers.com

C-N stretching vibrations: The C-N stretching vibration of the azepane ring is expected to appear in the range of 1200-1300 cm⁻¹.

CH₂ bending vibrations: The scissoring, wagging, twisting, and rocking modes of the methylene groups in the azepane ring will give rise to a series of bands in the 1450-720 cm⁻¹ region. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the pyridine ring. Pyridine itself exhibits strong absorption bands due to π → π* transitions. msu.edu The presence of the azepane substituent may cause a slight shift in the position and intensity of these bands. In similar pyridine-containing compounds, absorption bands are typically observed in the UV region. researchgate.netresearchgate.net For instance, the UV-Vis spectra of a samarium complex with a 2,2'-bipyridine (B1663995) ligand showed two peaks in the 215-320 nm range. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic compounds. A common approach for compounds like this compound would involve reversed-phase HPLC. ijrpc.com

A typical HPLC method would utilize:

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds. unipd.itca.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. sielc.comjapsonline.com The pH of the buffer can be adjusted to optimize the retention and peak shape of the analyte.

Detection: UV detection is often employed, with the wavelength set to an absorption maximum of the pyridine chromophore. japsonline.com

The retention time of this compound would depend on the specific chromatographic conditions employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. ust.hktaylorfrancis.com This technique is particularly useful for the analysis of complex mixtures and for providing structural confirmation of the separated components. ca.govresearchgate.net

In an LC-MS analysis of this compound, the compound would first be separated on an HPLC column as described above. The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. unipd.itresearchgate.net ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it generally produces intact protonated molecules [M+H]⁺.

The mass spectrometer can be operated in full-scan mode to obtain the mass-to-charge ratio of the parent ion, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. unipd.it LC-MS/MS, which involves fragmentation of the parent ion, can provide further structural information, as discussed in the tandem mass spectrometry section. ca.gov

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the experimental and theoretical data serves as a crucial indicator of the sample's purity and confirms its elemental makeup.

For this compound, the molecular formula is C₁₂H₁₈N₂. wikipedia.org The molar mass of this compound is approximately 190.29 g/mol . wikipedia.orgvulcanchem.com Based on this formula, the theoretical elemental composition can be precisely calculated. These theoretical values represent the ideal elemental percentages for a 100% pure sample of the compound.

The determination of elemental composition is a standard procedure in the characterization of newly synthesized compounds. asianpubs.orgacademie-sciences.fr In practice, a small, precisely weighed sample of the synthesized this compound would be subjected to combustion analysis. This process converts the compound into simple gaseous products, such as carbon dioxide, water, and nitrogen gas. The amounts of these gases are meticulously measured, from which the mass percentages of C, H, and N in the original sample are calculated.

The comparison between the experimentally determined percentages and the calculated theoretical values is critical. Experimental values that closely match the theoretical data indicate a high degree of purity. Significant deviations would suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. While specific experimental data for this compound is not detailed in publicly available literature, the expected results for a pure sample would align with the theoretical values presented in the table below. This analytical step is essential for validating the successful synthesis and purification of the target molecule. mdpi.comsemanticscholar.org

Table 1: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % | Expected Experimental % (for pure sample) |

| Carbon (C) | C₁₂H₁₈N₂ | 75.74% | ~75.7% |

| Hydrogen (H) | C₁₂H₁₈N₂ | 9.53% | ~9.5% |

| Nitrogen (N) | C₁₂H₁₈N₂ | 14.72% | ~14.7% |

Stereochemical Aspects and Asymmetric Synthesis of Chiral 2 Pyridin 2 Ylmethyl Azepane

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is inherently flexible, capable of adopting multiple conformations, which complicates stereochemical control during synthesis. The conformational landscape of substituted azepanes is influenced by the nature and position of substituents. rsc.orgacs.org Studies on model azepane rings have shown that strategic substitution can bias the ring towards a single major conformation. For instance, monofluorination, when installed diastereoselectively, has been demonstrated to rigidify the azepane ring by favoring one major conformation. rsc.orgresearchgate.net

This conformational control is a result of the interplay between various steric and electronic interactions. For example, in some substituted azepanes, there's a competition between the preference for substituents to occupy pseudoequatorial positions and other electronic effects, leading to conformational disorder. researchgate.net However, the introduction of a fluorine atom can synergize with other substituents to lock the ring into a more defined geometry. researchgate.net Molecular mechanics and dynamics calculations have revealed that the binding of substituted azepanes to enzymes can involve significant distortion from their preferred solution conformations, highlighting their inherent flexibility. acs.org Understanding these conformational preferences is crucial for designing stereoselective syntheses.

Chiral Induction and Control in Azepane Synthesis

Achieving chiral induction and control in the synthesis of 2-substituted azepanes like 2-(Pyridin-2-ylmethyl)azepane is a significant synthetic challenge. The formation of seven-membered heterocyclic rings is often not as straightforward as their five- or six-membered counterparts. bohrium.com Various strategies have been developed to introduce chirality and control the stereochemical outcome.

One approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereoselectivity of subsequent reactions. wikipedia.orgsigmaaldrich.comnumberanalytics.com Another powerful method is catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. acs.orgrsc.orgsioc-journal.cn The choice of strategy often depends on the specific target molecule and the desired stereoisomer. For instance, the synthesis of certain chiral azepane derivatives has been achieved through diastereoselective ring closures, where an existing stereocenter in the starting material directs the formation of a new one. researchgate.net

Enantioselective Approaches for this compound

The synthesis of enantiomerically pure this compound requires specific and highly selective methods. Several approaches have been explored to achieve this, falling into the main categories of catalytic asymmetric synthesis, chiral auxiliary strategies, and chiral pool approaches.

Catalytic asymmetric synthesis represents a highly efficient method for preparing chiral compounds. sioc-journal.cn For the synthesis of chiral azepanes, several catalytic systems have been developed. One notable example is the CpRu-catalyzed dehydrative intramolecular N-allylation, which has been successfully applied to the synthesis of α-alkenyl substituted azepanes with high enantioselectivity. acs.org This method allows for a wide range of N-substituents, facilitating further synthetic manipulations. acs.org

Iridium-catalyzed asymmetric hydrogenation of cyclic imines is another powerful tool. rsc.org This method has been used to produce chiral 2,4-diaryl-3H-benzo[b]azepines with excellent enantio- and diastereoselectivity. rsc.org While not directly applied to this compound in the cited literature, the principles of these catalytic systems offer a promising avenue for its enantioselective synthesis. Chemoenzymatic strategies, combining biocatalytic reduction with organolithium-mediated rearrangements, have also emerged as a viable route to enantiopure 2-aryl azepanes. bohrium.com

| Catalytic Method | Substrate Type | Key Features | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| CpRu-Catalyzed Dehydrative Intramolecular N-Allylation | N-substituted ω-amino- and -aminocarbonyl allylic alcohols | Wide substrate scope for N-substituents. | Up to >99:1 er | acs.org |

| Iridium-Catalyzed Asymmetric Hydrogenation | 2,4-diaryl-3H-benzo[b]azepines | High enantio- and diastereoselectivity. | Up to 99% ee | rsc.org |

| Chemoenzymatic Synthesis (Imine Reductase) | 7-membered cyclic imines | Access to both (R) and (S) enantiomers. | Excellent enantioselectivities | bohrium.com |

Chiral auxiliaries are a well-established method for controlling stereochemistry in synthesis. wikipedia.orgsigmaaldrich.comnumberanalytics.comnumberanalytics.com The auxiliary, a chiral molecule, is attached to the substrate to direct a stereoselective reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of substituted azepanes, chiral auxiliaries can be employed in various ways. For instance, the use of a chiral α-methylbenzyl group on the nitrogen of an aminoalkene can lead to a diastereoselective ring closure to form chiral, non-racemic heterocycles after separation of the diastereomers. researchgate.net Similarly, the use of chiral oxazolidinones, popularized by David A. Evans, has been widely applied in stereoselective alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of precursors to chiral azepanes. wikipedia.orgnumberanalytics.com Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that have shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. numberanalytics.comnih.gov

A versatile enantioselective synthesis of azabicyclic ring systems, including a pyrrolo[1,2-a]azepine core, has been developed using a chiral tert-butyl sulfinamide auxiliary. nih.gov This approach involves the diastereoselective addition of an organometallic reagent to a chiral aldimine, followed by ring-closing metathesis to form the seven-membered ring. nih.gov The choice of the auxiliary's stereochemistry allows for the preparation of either enantiomer of the final product. nih.gov

| Chiral Auxiliary | Typical Application | Key Features | Reference |

|---|---|---|---|

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylations, aldol reactions. | High diastereoselectivity, reliable. | wikipedia.orgnumberanalytics.com |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylations. | Excellent for creating quaternary centers. | numberanalytics.comnih.gov |

| (R)- or (S)-tert-Butyl Sulfinamide | Asymmetric synthesis of amines. | Versatile, allows access to either enantiomer. | nih.gov |

| α-Methylbenzylamine | Diastereoselective cyclizations. | Separable diastereomers. | researchgate.net |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. numberanalytics.compwr.edu.pl This approach can be a very efficient way to synthesize complex chiral molecules. For the synthesis of this compound, a plausible chiral pool starting material would be L-lysine, which contains the basic carbon-nitrogen backbone of the azepane ring.

A general strategy starting from (S)-tribenzyl glutamic acid γ-aldehyde, derived from L-glutamic acid, has been described for the synthesis of 7-substituted azepane carboxylic acids. researchgate.net This method involves a Horner-Wadsworth-Emmons reaction followed by a one-pot sequence of hydrogenation, hydrogenolysis, imine formation, and reductive amination to construct the azepane ring with good to excellent diastereomeric ratios. researchgate.net While this specific example leads to a carboxylic acid derivative, the principle of using a chiral amino acid to construct the azepane scaffold is a key concept in chiral pool synthesis. uni-muenchen.de

Chiral Auxiliary Strategies

Diastereoselective Synthesis of Azepane Derivatives

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. This is particularly relevant when synthesizing more complex derivatives of this compound. Several methods for the diastereoselective synthesis of functionalized azepanes have been reported.

One such method involves the palladium-mediated cross-coupling of α-halo eneformamides, which allows for the synthesis of functionalized azepanes with excellent stereoselectivity in the case of alkenylation. acs.orgresearchgate.net Another approach is the reductive ring opening of bicyclic β-lactams, which has been shown to produce 2-(1-alkoxy-2-hydroxyethyl)azepanes as single isomers with high diastereocontrol. acs.org Furthermore, a bromonium ion-initiated asymmetric aminocyclization–aziridine (B145994) ring expansion cascade has been reported to afford substituted azepanes. scispace.com These methods provide access to a variety of substituted azepanes with controlled stereochemistry, which could be adapted for the synthesis of derivatives of the target compound.

Stereoselective Formation of Multiple Stereogenic Elements

The construction of molecules bearing multiple stereogenic centers is a formidable challenge in organic synthesis. For a target such as this compound, additional stereocenters could be present on the azepane ring or the pyridinylmethyl substituent. The development of methodologies that allow for the simultaneous and stereocontrolled installation of these elements is of high value.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex cyclic molecules from simple acyclic precursors. rsc.org A domino strategy, for instance, can create multiple stereogenic centers with high stereoselectivity in a single operation. One such approach involves an organocatalyzed domino reaction of α-ketoamides with 1,3-bis-electrophilic enals, leading to the formation of oxygen-bridged azepanes. rsc.org In this process, three new chemical bonds and up to four stereogenic centers are created with very high stereoselectivity. rsc.org Although demonstrated for other substituted azepanes, this methodology could theoretically be adapted for a precursor of this compound, allowing for the controlled introduction of multiple chiral centers on the azepane core. The results from a study on related bicyclic azepane products are summarized below.

| Entry | R¹ | Product | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee) (%) |

|---|---|---|---|---|---|

| 1 | H | 3f | 72 | >99:1 | 97 |

| 2 | H | 3g | 65 | >99:1 | 97 |

| 3 | i-Pr | 3i | 80 | 95:5 | 98 (97) |

| 4 | i-Pr | 3n | 78 | 95:5 | 98 (97) |

Values in parentheses are for the minor diastereomer.

Another potent strategy involves the use of chiral sulfinylimines in a double aldol-Tishchenko cascade reaction. This method has been shown to stereoselectively form five contiguous chiral centers in a one-pot reaction, yielding 3-amino-1,5-diol derivatives with excellent diastereoselectivity (up to >98:2 dr). soton.ac.uk The reaction proceeds through reversible aldol steps, with multiple intermediates funneled through a highly selective, irreversible Tishchenko reduction. soton.ac.uk While not yet applied to azepane synthesis directly, the principles of using a chiral auxiliary to control the formation of a stereopentad could be envisioned for a complex derivative of this compound.

Furthermore, the enantioselective construction of an azepine skeleton bearing multiple types of stereogenic elements (central, axial, and planar chirality) has been reported. researchgate.net This was achieved through an organocatalytic intramolecular electrophilic aromatic substitution, which constructed a chiral azepine skeleton with excellent diastereo- and enantioselectivity. researchgate.net Such advanced strategies highlight the potential for creating highly complex, multi-stereogenic versions of this compound.

Transfer of Chirality in Azepane Ring Expansion

Ring expansion reactions provide a powerful alternative to direct cyclization for the synthesis of seven-membered rings like azepane, often overcoming challenges associated with unfavorable cyclization kinetics. researchgate.net A key advantage of these methods is the potential to transfer existing chirality from a smaller, more readily accessible chiral precursor to the final azepane product.

One such strategy involves the expansion of a piperidine (B6355638) ring. Diastereomerically pure azepane derivatives have been prepared with complete stereoselectivity and regioselectivity via the ring expansion of substituted piperidines. rsc.org This approach could be applied to a chiral 2-substituted piperidine precursor, where the stereochemistry at C2 is transferred to the corresponding position in the expanded azepane ring. If a chiral piperidine containing a pyridin-2-ylmethyl group at the 2-position were synthesized, this method could provide a direct route to enantiopure this compound.

A similar concept involves the ring expansion of smaller rings, such as azetidines. It has been demonstrated that enantioenriched trisubstituted azetidines can be converted into trisubstituted azepanes as single diastereoisomers. researchgate.net The process involves the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile in a highly stereoselective manner. The chirality of the starting azetidine (B1206935) is effectively transferred to the resulting azepane, albeit sometimes in modest yields. researchgate.net

| Entry | Nucleophile (Nu) | Product | Yield (%) |

|---|---|---|---|

| 1 | CN | 153a | 60 |

| 2 | N₃ | 153b | 13 |

| 3 | OAc | 153c | 25 |

Rhodium-catalyzed intramolecular formal hetero-[5+2] cycloadditions also offer an elegant method for chirality transfer. In this approach, chiral vinyl aziridines react with alkynes to produce fused azepine derivatives. nih.gov The chirality from the vinyl aziridine substrate is completely transferred to the cycloadduct, resulting in an atom-economic and enantiospecific protocol for constructing fused 2,5-dihydroazepines. nih.gov Subsequent reduction of the double bond would yield the saturated azepane ring, preserving the transferred chirality. Adapting this methodology to a substrate that would yield the 2-(pyridin-2-ylmethyl) substituent is a plausible synthetic route.

Finally, a gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize azepine-fused cyclobutanes. pku.edu.cn This reaction overcomes the typical loss of chirality associated with Wagner-Meerwein rearrangements. The chirality is established in the initial cyclopropanation step and is maintained throughout the reaction sequence, demonstrating a sophisticated method for chirality transfer in the formation of azepine-containing scaffolds. pku.edu.cn

Reaction Mechanisms and Chemical Transformations of 2 Pyridin 2 Ylmethyl Azepane

Fundamental Reaction Types of Azepanes

The azepane ring, a seven-membered saturated heterocycle, can undergo several classes of reactions that alter its core structure.

Ring expansion reactions provide a pathway to larger heterocyclic systems. While more commonly employed for the synthesis of azepanes from smaller rings like pyrrolidines or azetidines, the principles can be applied to expand the azepane ring itself. researchgate.net Strategies for the synthesis of azepanes often involve the ring expansion of smaller precursors, such as the photochemical dearomative expansion of nitroarenes into azepine derivatives, which are then hydrogenated. manchester.ac.uknih.gov Another synthetic method involves the expansion of aryl azides. researchgate.netresearchgate.net Azetidines containing a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation, followed by nucleophilic opening to yield a mixture of pyrrolidines and azepanes. researchgate.net These examples highlight that skeletal rearrangements are a key feature of azepane chemistry, suggesting that under appropriate conditions, the 2-(Pyridin-2-ylmethyl)azepane ring could potentially be expanded to an eight-membered ring (azocane) through reactions like the Demjanov or Tiffeneau-Demjanov rearrangements, should a suitable precursor (e.g., an aminomethyl or hydroxymethyl substituent on the ring) be synthesized.

The saturated nature of the azepane ring in this compound makes it generally unreactive in cycloaddition reactions. Such reactions typically require the presence of π-bonds. However, cycloadditions are a powerful tool for the synthesis of functionalized azepane and azepine frameworks. researchgate.net For instance, a formal [5+2] cycloaddition, achieved through a photochemical rearrangement of N-vinylpyrrolidinones, provides an effective route to substituted azepin-4-ones. thieme-connect.comnih.govorganic-chemistry.org Similarly, [6π+2π] cycloadditions involving azepine derivatives are known. researchgate.net If this compound were to be dehydrogenated to its corresponding unsaturated azepine derivative, it would become a viable substrate for various cycloaddition reactions, allowing for the construction of more complex bicyclic and polycyclic systems. The triazole moiety, if present, can also participate in cycloaddition reactions. evitachem.com

The conversion of the saturated azepane ring into an aromatic system is a significant chemical transformation. A notable pathway involves a photocatalytic dehydrogenative aromatization strategy. chemrxiv.org In a process demonstrated with various cyclic amines, including azepane, a C-N coupling followed by skeletal expansion and dehydrogenative aromatization can lead to the formation of substituted arylamines (anilines). chemrxiv.org For this compound, this would theoretically involve a complex rearrangement and dehydrogenation sequence to yield an aniline (B41778) derivative. Another related concept is cycloaromatization, where tandem reactions can generate aromatic pyrrole (B145914) rings from appropriate precursors, followed by intramolecular reactions. researchgate.net

Cycloaddition Reactions

Reactivity of the Azepane Nitrogen

The nitrogen atom within the azepane ring is a secondary amine, which defines its primary reactivity.

Basicity and Nucleophilicity: Like other secondary aliphatic amines, the azepane nitrogen is basic and acts as a nucleophile. It readily reacts with acids to form ammonium (B1175870) salts.

N-Alkylation and N-Acylation: As a nucleophile, it can be alkylated by alkyl halides or undergo acylation with acyl chlorides or anhydrides to form N-alkyl and N-acyl derivatives, respectively.

N-Boc Protection and Directed Lithiation: The nitrogen can be protected, for example, with a tert-butoxycarbonyl (Boc) group. Subsequent treatment with a strong base like butyllithium (B86547) can lead to deprotonation at the carbon atom alpha to the nitrogen, creating a lithiated intermediate. This intermediate can then react with various electrophiles, allowing for the introduction of substituents at the 2-position of the azepane ring. researchgate.net

Reactivity of the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. imperial.ac.uk This makes it available for reactions.

Basicity and Protonation: The pyridine nitrogen is basic (pKa of pyridinium (B92312) ion is ~5.2) and is readily protonated by acids to form a pyridinium salt. This reaction significantly deactivates the pyridine ring towards electrophilic substitution due to the positive charge on the nitrogen. uoanbar.edu.iqgcwgandhinagar.com

N-Alkylation (Quaternization): The nitrogen atom can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts. gcwgandhinagar.com This quaternization further deactivates the ring towards electrophiles.

N-Oxide Formation: Reaction with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), converts the pyridine nitrogen to a pyridine-N-oxide. imperial.ac.uksemanticscholar.org This transformation is synthetically useful as it alters the electronic properties of the pyridine ring. The N-oxide moiety activates the C2 and C4 positions for both nucleophilic and electrophilic attack and can be readily removed later in a synthetic sequence. semanticscholar.org

Intramolecular Cyclization Mechanisms

The proximity of the azepane and pyridine rings in this compound allows for the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. A prominent potential pathway is the formation of an indolizine-like core. The methylene (B1212753) bridge connecting the two rings is activated by the adjacent pyridine ring.

A plausible mechanism involves the following steps, analogous to the synthesis of indolizines from 2-(pyridin-2-yl)acetate derivatives: rsc.org

Deprotonation: A suitable base can deprotonate the methylene carbon, creating a carbanionic intermediate.

Intramolecular Nucleophilic Attack: The resulting carbanion can attack the electrophilic C6 position of the pyridine ring.

Cyclization and Aromatization: This is followed by a cyclization and subsequent aromatization (often via oxidation or elimination) to yield a fused, bicyclic aromatic system.

This type of reaction creates a highly conjugated system and is a powerful method for constructing complex heterocyclic frameworks from relatively simple precursors. rsc.org

Reductive Amination Cyclizations

Intramolecular reductive amination is a cornerstone strategy for the synthesis of cyclic amines, including azepanes. This method typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group).

The direct cyclization to form a seven-membered imine from an amino-ketone is often challenging because the equilibrium may favor the open-chain form over the strained cyclic imine. whiterose.ac.uk For the synthesis of a 2-substituted azepane, a precursor such as 7-amino-1-phenylheptan-2-one would be required. In solution, this amino-ketone exists in equilibrium with the corresponding seven-membered cyclic imine. whiterose.ac.uk The subsequent reduction of this imine intermediate in situ yields the final azepane ring.

Biocatalysis has emerged as a powerful tool for this transformation. Imine reductases (IREDs) can effectively catalyze the intramolecular reductive amination of amino-ketone precursors that are in equilibrium with their unstable cyclic imines. whiterose.ac.uk For instance, the enzyme IR-22 has been successfully used to catalyze the formation of 2-substituted azepanes, demonstrating the feasibility of this approach for creating these complex heterocyclic structures. whiterose.ac.uk While direct examples for the pyridinylmethyl substituent are not prevalent in the literature, this enzymatic approach is applicable to a range of substrates. whiterose.ac.ukresearchgate.net

Table 1: Key Features of Reductive Amination for Azepane Synthesis

| Feature | Description | Reference |

|---|---|---|

| Precursor | A linear amino-ketone or amino-aldehyde. | whiterose.ac.uk |

| Intermediate | A seven-membered cyclic imine, often unstable and in equilibrium with the open-chain precursor. | whiterose.ac.uk |

| Catalysis | Can be achieved through chemical reducing agents or, more effectively, through biocatalysis using Imine Reductases (IREDs). | whiterose.ac.ukresearchgate.net |

| Challenges | The equilibrium often disfavors the formation of the seven-membered cyclic imine. | whiterose.ac.uk |

Friedel-Crafts Type Cyclizations

Intramolecular Friedel-Crafts reactions provide a powerful method for constructing fused-ring systems, including those containing an azepine core fused to other aromatic structures. This strategy is particularly relevant for synthesizing complex polycyclic structures where the azepane is part of a larger, rigid framework.

A pertinent example is the synthesis of 11H-benzo[f]pyrido[2,3-b]azepines. researchgate.netresearchgate.net This reaction involves the intramolecular cyclialkylation of nitrogen-containing carboxylic acids or alkanols. researchgate.netaun.edu.eg The key step is the ring closure onto an aromatic ring, catalyzed by a Lewis acid or a strong protic acid. The precursor, a substituted N-aryl or N-heteroaryl amino acid (or alcohol), is designed to position the reacting chain correctly for a 7-membered ring closure.

The reaction is typically promoted by catalysts such as aluminum chloride (AlCl₃), polyphosphoric acid (PPA), or phosphorus pentoxide (P₂O₅). researchgate.netsemanticscholar.org The choice of catalyst and reaction conditions can significantly influence the yield and success of the cyclization. semanticscholar.org This methodology allows for the creation of complex heterocyclic systems that merge the pyridine and azepine structures, showcasing a robust C-C bond-forming strategy for azepine ring construction. researchgate.net

Table 2: Catalysts and Conditions for Friedel-Crafts Azepine Synthesis

| Catalyst | Typical Conditions | Reference |

|---|---|---|

| AlCl₃ | Used with or without a solvent like dichloromethane. | researchgate.netsemanticscholar.org |

| PPA | Used as both catalyst and solvent at elevated temperatures. | researchgate.netaun.edu.eg |

| P₂O₅ | Often used in a solvent such as toluene. | researchgate.netsemanticscholar.org |

Allylic Amination

Palladium-catalyzed intramolecular allylic amination is a modern and highly effective method for the stereoselective synthesis of nitrogen-containing heterocycles, including azepanes. nih.govtesisenred.net This reaction involves the cyclization of a substrate containing both an amine (or a precursor like a sulfonamide) and an allylic electrophile, such as an allyl carbonate or acetate. nih.govacs.org

The catalytic cycle involves the formation of a π-allyl palladium complex from the allylic precursor. Subsequent intramolecular attack by the nitrogen nucleophile forms the azepane ring. The use of chiral phosphine (B1218219) ligands allows for excellent control over the enantioselectivity of the reaction. For example, the synthesis of the alkaloid (-)-aurantioclavine utilized a key palladium-catalyzed intramolecular amination of an allyl carbonate to construct the azepane ring in 77% yield and 95% enantiomeric excess, using a tBu-phosphinooxazoline ligand. nih.gov

In another example, the synthesis of communesin alkaloids involved an intramolecular allylic amination promoted by calcium triflate (Ca(OTf)₂) to prepare a key indolinone-fused azepane precursor. doi.org These examples highlight the power of transition metal-catalyzed allylic amination to form the seven-membered azepane ring with high levels of control. acs.orgdoi.org

Table 3: Examples of Allylic Amination in Azepane Synthesis

| Catalyst/Promoter | Ligand/Conditions | Application | Reference |

|---|---|---|---|

| Pd₂(dba)₃ | tBu-phosphinooxazoline, Bu₄NCl, CH₂Cl₂ | Synthesis of (-)-aurantioclavine | nih.gov |

| Ca(OTf)₂ | Intramolecular promotion | Synthesis of communesin precursors | doi.org |

Tandem and Cascade Reactions for Azepane Construction

Tandem and cascade reactions offer an elegant and efficient approach to building complex molecular architectures like substituted azepanes from simple starting materials in a single operation. These processes involve a sequence of reactions where each subsequent step is triggered by the functionality formed in the previous one. rsc.org

One notable strategy involves an organocatalyzed domino reaction. For instance, the reaction of an α-ketoamide with cinnamaldehyde, catalyzed by a chiral secondary amine, can initiate a cascade. rsc.org This sequence forms a bicyclo[3.2.1]octane derivative, which acts as a constrained precursor. A subsequent selective cleavage of the oxa-bridge in this intermediate reveals a highly functionalized and optically active azepane derivative. This "temporary-bridge" strategy allows for excellent stereocontrol over the formation of the seven-membered ring. rsc.org

Another approach is the photoredox-catalyzed silylative cyclization. N-allyl and N-homoallylsulfonamides can be converted into azepanes through this method, demonstrating the utility of radical-based transformations in constructing the azepane skeleton. doi.org Additionally, rhodium-catalyzed processes, such as the C–H coupling of 7-arylindoles with diazomalonates followed by intramolecular amidation, provide another route to fused azepine systems. doi.org These advanced methods showcase the diversity of reactions available for synthesizing complex azepane structures.

Stereoselectivity in Reaction Pathways

Controlling stereochemistry is a critical aspect of synthesizing biologically active molecules. For 2-substituted azepanes, establishing the desired configuration at the C2 stereocenter, and any other stereocenters, is paramount.

Several of the aforementioned methods offer high levels of stereocontrol:

Asymmetric Reductive Amination : The use of chiral biocatalysts, specifically imine reductases (IREDs), allows for the synthesis of enantioenriched 2-aryl azepanes with excellent enantiomeric ratios. whiterose.ac.ukbohrium.com This approach leverages the inherent stereoselectivity of enzymes to control the outcome of the cyclization and reduction.

Palladium-Catalyzed Allylic Amination : This method's stereoselectivity is governed by the choice of the chiral ligand coordinated to the palladium center. Ligands such as phosphinooxazolines (PHOX) have proven highly effective in inducing high enantioselectivity in the formation of the azepane ring. nih.govacs.org

Organocatalyzed Cascade Reactions : The temporary-bridge strategy uses a chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) to orchestrate a stereoselective cascade, leading to bicyclic intermediates with defined stereochemistry. The final azepane product retains this stereochemical integrity. rsc.org

Substrate Control and Oxidative Cleavage : An alternative strategy involves building a bicyclic precursor where the stereochemistry is easier to control. For example, a scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives was achieved starting from a known hydroxy-ketone. acs.org The key step was the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which simultaneously and stereoselectively generated the substituents at the C2 and C5 positions of the azepane ring. acs.org

These diverse strategies provide a robust toolbox for chemists to synthesize specific stereoisomers of this compound and related derivatives, tailored for specific applications.

Coordination Chemistry and Supramolecular Interactions of 2 Pyridin 2 Ylmethyl Azepane

2-(Pyridin-2-ylmethyl)azepane as a Ligand in Metal Complexessemanticscholar.orgbenchchem.com

The unique structural arrangement of this compound, which features both a pyridine (B92270) ring and a saturated seven-membered azepane ring, makes it an effective ligand in coordination chemistry. This design allows it to form stable complexes with a variety of transition metals.

Ligand Design Principles and Coordination Modes

The design of this compound as a ligand is centered on its ability to act as a bidentate chelator. It possesses two key coordination sites: the nitrogen atom of the pyridine ring and the secondary amine nitrogen within the azepane ring. vulcanchem.com This dual functionality allows the molecule to bind to a single metal center, forming a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.

The conformational flexibility of the seven-membered azepane ring, a saturated heterocycle, allows it to adopt various geometries to accommodate the coordination preferences of different metal ions. vulcanchem.comvulcanchem.com The design principle is analogous to other well-studied chelating agents containing pyridinyl and aliphatic amine moieties, where the combination of a rigid aromatic donor (pyridine) and a flexible saturated amine donor (azepane) provides both stability and adaptability in metal coordination. The synthesis of such ligands often involves the reaction of a pyridine-containing precursor with an azepane derivative. rsc.org

Role of Pyridine Nitrogen in Metal Bindingbenchchem.commdpi.com

The nitrogen atom in the pyridine ring plays a crucial role in the coordination capabilities of the ligand. It features a basic lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system and is readily available for donation to a Lewis acidic metal center. jscimedcentral.comwikipedia.org This makes the pyridine nitrogen an excellent coordination site for a wide range of transition metals. nih.gov

Pyridine is classified as a weak π-acceptor ligand, meaning it can accept some electron density from the metal's d-orbitals into its own π* anti-bonding orbitals, though its primary role is as a σ-donor (a Lewis base). wikipedia.org This interaction can enhance the stability of the resulting metal complex. nih.gov The electron-withdrawing nature of the pyridine nitrogen also influences the electronic properties of the entire ligand and, consequently, the metal complex itself. mdpi.com This modulation of electronic structure is a key factor in the design of metal complexes for specific applications, such as catalysis.

Formation and Characterization of Coordination Compounds

Coordination compounds of this compound and related pyridinyl ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and are characterized using a variety of spectroscopic and analytical techniques.

The formation of these complexes is a result of the Lewis base character of the nitrogen atoms in the ligand and the Lewis acid character of the metal ion. For instance, ligands with similar pyridinyl and amine functionalities have been shown to form discrete coordination compounds with metals like copper(II), nickel(II), palladium(II), and iron(II). rsc.orgresearchgate.netrsc.org

Characterization of these compounds is essential to determine their structure and properties. Common techniques include:

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

FT-IR Spectroscopy: Used to observe changes in the vibrational frequencies of the ligand upon coordination to the metal. For example, a shift in the C=N stretching frequency of the pyridine ring can confirm its involvement in bonding.

UV-Vis Spectroscopy: Gives insight into the electronic transitions within the complex, which are influenced by the metal ion and the ligand field.

NMR Spectroscopy: While less common for paramagnetic complexes, it is a powerful tool for characterizing diamagnetic complexes in solution, providing information about the ligand's environment.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.